molecular formula C18H22O4S B592491 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate CAS No. 882878-66-2

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate

Cat. No. B592491
CAS RN: 882878-66-2
M. Wt: 334.43
InChI Key: JOIVYXLJSDLFGQ-UHFFFAOYSA-N
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Description

“3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate” is a chemical compound with the molecular formula C18H22O4S and a molecular weight of 334.43 . It is used extensively in scientific research and exhibits remarkable properties. This compound is an impurity of Tolterodine, a muscarinic receptor antagonist used in the treatment of urinary incontinence .


Physical And Chemical Properties Analysis

The boiling point of “3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate” is predicted to be 519.7±50.0 °C and its density is predicted to be 1.166±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Anti-Inflammatory Agents

The compound has been utilized in the synthesis of novel anti-inflammatory agents. Its structural features allow for the modulation of pharmacokinetic properties, leading to the development of drugs with improved efficacy and reduced side effects. The methanesulfonate group, in particular, enhances the solubility and bioavailability of the pharmacophore .

Cancer Research

In cancer research, derivatives of this compound have shown potential as selective inhibitors of certain cancer cell lines. The methoxy and methylphenyl groups contribute to the specificity of the compound, targeting abnormal cell pathways without affecting healthy cells .

Neurodegenerative Disease Studies

This compound has been part of studies targeting neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for the development of neuroprotective drugs. Researchers are exploring its efficacy in protecting neuronal cells from oxidative stress .

Molecular Probes for Imaging

Due to its unique chemical structure, the compound has been used to create molecular probes for imaging techniques like PET and MRI. These probes help in the visualization of biological processes at the molecular level, which is crucial for early diagnosis and treatment planning .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, this compound is involved in the preparation of various complex molecules. Its stable phenylpropyl backbone serves as a scaffold for the addition of functional groups, enabling the synthesis of a wide range of organic compounds .

Pharmacological Research

Pharmacological studies have employed this compound to investigate its interaction with biological targets. It serves as a tool to understand the binding affinity and activity of receptors, which is vital for drug design and discovery processes .

Mechanism of Action

As an impurity of Tolterodine, “3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate” may share some of the mechanisms of action of Tolterodine . Tolterodine is a muscarinic receptor antagonist used in the treatment of urinary incontinence .

properties

IUPAC Name

[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4S/c1-14-9-10-18(21-2)17(13-14)16(11-12-22-23(3,19)20)15-7-5-4-6-8-15/h4-10,13,16H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIVYXLJSDLFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CCOS(=O)(=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678633
Record name 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate

CAS RN

882878-66-2
Record name Benzenepropanol, 2-methoxy-5-methyl-γ-phenyl-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882878-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(2-methoxy-5-methylphenyl)-3-phenylpropyl] methanesulfonate
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